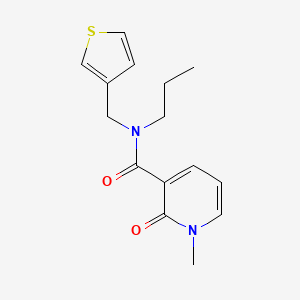
1-methyl-2-oxo-N-propyl-N-(thiophen-3-ylmethyl)-1,2-dihydropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-2-oxo-N-propyl-N-(thiophen-3-ylmethyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C15H18N2O2S and its molecular weight is 290.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Methyl-2-oxo-N-propyl-N-(thiophen-3-ylmethyl)-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. With a molecular formula of C15H18N2O2S and a molecular weight of 290.38 g/mol, this compound belongs to the class of dihydropyridine derivatives, which are known for various pharmacological effects, including antihypertensive and neuroprotective activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Formula | C15H18N2O2S |
| Molecular Weight | 290.38 g/mol |
| Purity | ≥95% |
| IUPAC Name | This compound |
Biological Activity
The biological activity of this compound has been investigated in several studies, focusing on its effects on various biological systems.
Anticonvulsant Activity
Research has indicated that derivatives similar to this compound exhibit significant anticonvulsant properties. For instance, studies have shown that certain dihydropyridine derivatives can modulate voltage-gated sodium and calcium channels, which are crucial in neuronal excitability and seizure activity. In particular, compounds with structural similarities demonstrated protective effects against seizures in animal models at specific dosages (e.g., 100 mg/kg) .
Neuroprotective Effects
The compound's ability to protect neuronal cells has also been explored. Dihydropyridine derivatives are known to exert neuroprotective effects by inhibiting oxidative stress and promoting neuronal survival. For example, compounds in this class have shown the capacity to reduce apoptosis in neuronal cell lines under oxidative stress conditions .
Antinociceptive Activity
The antinociceptive potential of related compounds has been documented through various pain models. One study indicated that certain thiophene-containing dihydropyridines exhibited significant analgesic activity comparable to standard analgesics . The mechanism is believed to involve modulation of pain pathways through interaction with TRPV1 receptors.
The biological activities of this compound may be attributed to its interaction with multiple molecular targets:
- Voltage-Gated Ion Channels : Modulation of sodium and calcium channels contributes to its anticonvulsant effects.
- Neurotransmitter Systems : Potential interactions with GABAergic systems may enhance its neuroprotective and antinociceptive activities.
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Anticonvulsant Efficacy : A study involving a series of dihydropyridine derivatives found that specific modifications led to enhanced protective effects against induced seizures in rodent models .
- Neuroprotection : Another investigation demonstrated that a similar compound reduced neuronal death in a model of oxidative stress by inhibiting caspase activation .
属性
IUPAC Name |
1-methyl-2-oxo-N-propyl-N-(thiophen-3-ylmethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-3-7-17(10-12-6-9-20-11-12)15(19)13-5-4-8-16(2)14(13)18/h4-6,8-9,11H,3,7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYDJYRIFRNWAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CSC=C1)C(=O)C2=CC=CN(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














